Myosin-VA in Neuronal Cargo Transport: An In-depth Technical Guide
Myosin-VA in Neuronal Cargo Transport: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myosin-VA is a crucial actin-based molecular motor protein responsible for the transport of a diverse array of essential cargoes within neurons. Its processive movement along actin filaments ensures the proper localization of organelles, vesicles, and macromolecular complexes, which is fundamental for neuronal development, synaptic function, and overall neuronal health. Dysregulation of myosin-VA function is directly linked to severe neurological disorders, highlighting its importance as a potential therapeutic target. This guide provides a comprehensive overview of the core functions of myosin-VA in neuronal cargo transport, detailed experimental methodologies for its study, and a summary of key quantitative data.
Introduction: The Role of Myosin-VA in Neuronal Homeostasis
Neurons, with their complex and polarized morphology, rely on a sophisticated intracellular transport system to maintain their structure and function. While microtubule-based motors like kinesins and dyneins are responsible for long-range transport along axons and dendrites, myosin-VA plays a critical role in short-range transport and tethering of cargoes within actin-rich regions such as dendritic spines and presynaptic terminals.[1] Myosin-VA is a two-headed motor protein that moves processively along actin filaments, meaning a single motor can take multiple steps without detaching.[2] This property makes it an efficient transporter for various neuronal cargoes.
Mutations in the MYO5A gene, which encodes myosin-VA, lead to Griscelli syndrome type 1 in humans, a rare and severe autosomal recessive disorder characterized by pigmentary defects and profound neurological impairments that are ultimately lethal.[3][4] Animal models, such as the dilute-lethal mouse, which lacks functional myosin-VA, exhibit similar neurological defects, including seizures and ataxia, underscoring the critical role of this motor protein in the central nervous system.[5][6]
Myosin-VA-Mediated Cargo Transport in Neurons
Myosin-VA transports a wide variety of cargoes essential for neuronal function. The specificity of cargo binding is mediated by a combination of direct interactions and adaptor proteins, often involving Rab GTPases.
Key Neuronal Cargoes Transported by Myosin-VA:
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Smooth Endoplasmic Reticulum (ER): Myosin-VA is responsible for pulling tubules of the smooth ER into dendritic spines of Purkinje cells.[1] This process is critical for localized calcium signaling and is essential for synaptic plasticity, specifically long-term depression (LTD).[5]
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Synaptic Vesicles and Large Dense-Core Vesicles (LDCVs): Myosin-VA is implicated in the transport and tethering of synaptic vesicles at presynaptic terminals, playing a role in the replenishment of the readily releasable pool of vesicles.[1][4] It is also involved in the axonal transport of LDCVs, which contain neuropeptides and neurotrophins.[1][7]
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Neurofilaments: Myosin-VA associates with neurofilaments and is thought to act as a short-range motor, moving them along actin filaments and reducing their pausing time during axonal transport.[8][9][10] The absence of myosin-VA leads to an increase in the number of neurofilaments in axons, suggesting a role in regulating their transport efficiency.[9][11]
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mRNA and Ribonucleoprotein Complexes: Evidence suggests that myosin-VA is involved in the transport of specific mRNAs and their associated binding proteins into dendrites and spines, allowing for localized protein synthesis that is crucial for synaptic plasticity.[1]
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Receptors: Myosin-VA, in conjunction with other proteins, participates in the recycling of neurotransmitter receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[11][12] Myosin-Vb, a closely related isoform, is involved in the recycling of AMPA receptors in hippocampal neurons.[2][12]
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Mitochondria: In some contexts, myosin-V can influence the microtubule-based transport of mitochondria in axons.[1]
Quantitative Analysis of Myosin-VA Motor Function
The study of myosin-VA at the single-molecule level has provided valuable quantitative data on its motor properties. These parameters are crucial for understanding its function and for the development of computational models of neuronal transport.
| Parameter | In Vitro Value | In Vivo Value | Experimental Context |
| Velocity | 200–450 nm/s | ~700 nm/s | Single-molecule TIRF microscopy vs. quantum dot tracking in HeLa cells.[1] |
| 0.45 µm/s (max) | ER tubule transport into Purkinje neuron spines.[6] | ||
| Processivity (Run Length) | ~1-2 µm | - | In vitro single-molecule assays.[13] |
| Step Size | ~36 nm | ~36 nm | Corresponds to the pseudo-repeat of the actin filament.[1][2] |
| Dwell Time | - | 40 ± 5 ms | Time between steps, measured in living cells.[1] |
| Force Generation | ~1-3 pN | - | Optical trap experiments.[14] |
Table 1: Motor Properties of Myosin-VA. This table summarizes key quantitative parameters of myosin-VA motor function from in vitro and in vivo studies.
| Condition | Cargo | Observation | Quantitative Change |
| Myosin-VA Knockout (dilute-lethal mice) | Neurofilaments | Increased pausing during axonal transport | 48-169% increase in mean departure time from a photoactivated region.[9][10] |
| Myosin-VA Knockdown | NMDA Receptors | Suppressed surface transport | Significant reduction in NMDA receptor surface expression.[15] |
Table 2: Effects of Myosin-VA Dysfunction on Neuronal Cargo Transport. This table highlights the quantitative impact of the absence or reduction of myosin-VA on the transport of specific neuronal cargoes.
Regulation of Myosin-VA Activity in Neurons
The function of myosin-VA is tightly regulated to ensure that cargoes are transported to the correct location at the appropriate time. This regulation occurs at multiple levels, including conformational changes in the motor protein itself and complex signaling pathways.
Calcium and Calmodulin-Dependent Regulation
Calcium is a key regulator of myosin-VA activity. In the absence of calcium and cargo, myosin-VA exists in a folded, inactive conformation.[5][12] Binding of calcium to calmodulin light chains associated with the myosin-VA neck region, or binding of cargo to the tail domain, can induce a conformational change to an extended, active state.[5][16] However, high concentrations of calcium can also inhibit myosin-VA motility by causing the dissociation of calmodulin.[5] This complex regulation allows for fine-tuning of myosin-VA activity in response to local calcium signals, which are prevalent at synapses.
Signaling Pathways: The PKA Pathway at the Neuromuscular Junction
At the neuromuscular junction (NMJ), the stability and recycling of nicotinic acetylcholine receptors (nAChRs) are regulated by a signaling pathway involving Protein Kinase A (PKA).[7][8] Myosin-VA plays a crucial role in this pathway by tethering PKA-containing vesicles near the postsynaptic membrane, creating a localized signaling microdomain.[7][17] This ensures that cAMP signals, triggered by neuronal activity, are efficiently transduced to regulate nAChR turnover and maintain synaptic integrity.[8][10]
Interaction with Rab GTPases and Adaptor Proteins
The specificity of cargo transport by myosin-VA is largely determined by its interaction with Rab GTPases, which are molecular switches that recruit effector proteins to specific membrane compartments. Myosin-VA interacts with several Rab proteins, including Rab11, Rab3A, and Rab27a, often through adaptor proteins.[15][18] For example, in melanocytes, myosin-VA binds to Rab27a on melanosomes via the adaptor protein melanophilin.[5] In neurons, a similar tripartite complex involving myosin-Vb, Rab11, and the Rab11 family-interacting protein 2 (FIP2) is involved in the transport of recycling endosomes.[18]
Key Experimental Protocols for Studying Myosin-VA Function
Investigating the role of myosin-VA in neuronal cargo transport requires a combination of advanced microscopy, biochemical, and molecular biology techniques.
Live-Cell Imaging of Myosin-VA-Mediated Transport
Objective: To visualize and quantify the movement of myosin-VA-associated cargoes in real-time in cultured neurons.
Methodology:
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Neuronal Culture: Primary neurons (e.g., hippocampal or cortical neurons) are cultured on glass-bottom dishes suitable for high-resolution microscopy.[19][20]
-
Fluorescent Labeling:
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Cargoes of interest (e.g., mitochondria, synaptic vesicles) are labeled by transfecting neurons with plasmids encoding fluorescently tagged marker proteins (e.g., Mito-GFP, Synaptophysin-mCherry).
-
Myosin-VA can be visualized by co-transfection with a plasmid encoding GFP-tagged myosin-VA or by using fluorescently labeled antibodies in fixed cells.
-
-
Microscopy: Time-lapse imaging is performed using a confocal or spinning-disk microscope equipped with a temperature and CO₂-controlled environmental chamber to maintain cell health.[21]
-
Image Acquisition: Images are acquired at a high frame rate (e.g., 1-5 frames per second) for a duration of several minutes to capture the dynamic movements of cargoes.[19]
-
Data Analysis: Kymographs are generated from the time-lapse movies to visualize the movement of individual cargoes over time.[21] From the kymographs, parameters such as velocity, run length, and pausing frequency can be quantified using specialized software (e.g., KymoAnalyzer plugin for ImageJ).[21]
In Vitro Motility Assays (TIRF Microscopy)
Objective: To directly observe the movement of single myosin-VA molecules along actin filaments and measure their motor properties in a controlled environment.
Methodology:
-
Protein Purification: Recombinant myosin-VA and actin are purified. Myosin-VA is often labeled with a fluorescent dye or quantum dot.[22]
-
Flow Cell Preparation: A microfluidic flow cell is constructed on a microscope slide. The surface is coated with biotinylated BSA and streptavidin.
-
Actin Filament Immobilization: Biotinylated and fluorescently labeled (e.g., with phalloidin) actin filaments are introduced into the flow cell and immobilized on the streptavidin-coated surface.[23]
-
Myosin-VA Introduction: Fluorescently labeled myosin-VA molecules are introduced into the flow cell in the presence of ATP.
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TIRF Microscopy: The movement of single myosin-VA molecules along the immobilized actin filaments is visualized using Total Internal Reflection Fluorescence (TIRF) microscopy.[22][24] This technique selectively excites fluorophores near the coverslip surface, reducing background fluorescence and enabling single-molecule detection.[23]
-
Data Analysis: The resulting movies are analyzed to track the movement of individual myosin-VA molecules. From these tracks, velocity, processivity (run length), and step size can be determined with high precision.[22]
Yeast Two-Hybrid (Y2H) Screening
Objective: To identify proteins that interact with myosin-VA, such as adaptor proteins and regulatory molecules.
Methodology:
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Bait and Prey Construction: The DNA sequence encoding the myosin-VA tail domain (the cargo-binding region) is cloned into a "bait" vector, fusing it to a DNA-binding domain (e.g., LexA or GAL4-DB). A cDNA library from neuronal tissue is cloned into a "prey" vector, fusing the expressed proteins to a transcriptional activation domain (e.g., GAL4-AD).[25][26]
-
Yeast Transformation: The bait plasmid is transformed into a yeast reporter strain. This strain is then transformed with the prey library.[27]
-
Interaction Screening: If the bait (myosin-VA tail) and a prey protein interact, the DNA-binding domain and the activation domain are brought into proximity, reconstituting a functional transcription factor.[28] This drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and turn blue in the presence of X-gal.[27]
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Hit Identification: Plasmids from positive yeast colonies are isolated, and the prey cDNA insert is sequenced to identify the interacting protein.
-
Validation: Putative interactions are validated using independent methods such as co-immunoprecipitation or in vitro binding assays.
Myosin-VA in Neurological Disease and as a Therapeutic Target
The severe neurological consequences of myosin-VA mutations highlight its indispensable role in the nervous system.[3][14][29] The "flailer" mouse model, which has a dominant-negative mutation in myosin-VA, exhibits abnormal behaviors and deficits in long-term depression, linking myosin-VA dysfunction to synaptic plasticity and neuropsychiatric disorders.[14]
Understanding the precise mechanisms of myosin-VA-mediated transport and its regulation is critical for developing therapeutic strategies for these devastating diseases. Potential therapeutic avenues could include:
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Gene Therapy: For monogenic disorders like Griscelli syndrome, gene replacement therapy could be a viable, albeit challenging, approach.
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Modulation of Myosin-VA Activity: Small molecules that modulate the activity of myosin-VA or its interaction with specific cargoes could potentially compensate for partial loss of function or dysregulation.
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Targeting Regulatory Pathways: Intervening in the signaling pathways that regulate myosin-VA, such as the PKA or calcium signaling pathways, could offer another point of therapeutic control.
Conclusion
Myosin-VA is a fundamental component of the neuronal intracellular transport machinery. Its role extends beyond simple cargo delivery to include the dynamic organization of organelles at synapses and the regulation of signaling pathways crucial for synaptic plasticity. The detailed quantitative data and experimental methodologies presented in this guide provide a foundation for further research into the complex functions of this essential molecular motor. A deeper understanding of myosin-VA's role in neuronal health and disease will be instrumental in developing novel therapeutic interventions for a range of debilitating neurological disorders.
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